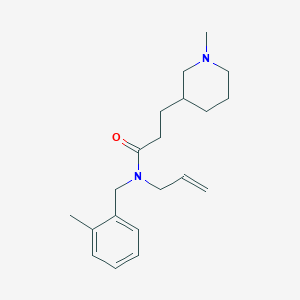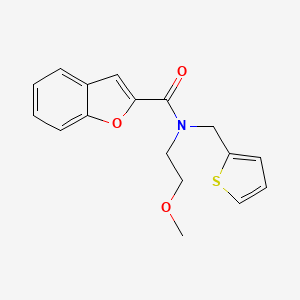![molecular formula C20H24N4O2 B5902968 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B5902968.png)
3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperazine and indazole, two chemical groups that have been extensively studied for their biological activities.
作用機序
The mechanism of action of 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole involves the inhibition of various signaling pathways and enzymes that are involved in the pathogenesis of diseases. For example, in cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway and induce the expression of pro-apoptotic proteins such as Bax and caspases. In neurological disorders, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and the activation of inflammatory cytokines such as TNF-α and IL-1β. In infectious diseases, this compound has been shown to inhibit the growth and replication of pathogens by targeting various enzymes such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole depend on the specific disease and target organ. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to the improvement of cognitive and motor functions. In infectious diseases, this compound has been shown to inhibit the growth and replication of pathogens, leading to the prevention and treatment of infections.
実験室実験の利点と制限
The advantages of using 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole in lab experiments include its high potency, selectivity, and low toxicity. This compound has been extensively studied in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties have been well characterized. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and complex synthesis method.
将来の方向性
There are several future directions for the research and development of 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of this compound.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and humans.
3. Identification of novel targets and signaling pathways for this compound in various diseases.
4. Development of novel formulations and delivery systems for this compound to improve its bioavailability and efficacy.
5. Investigation of the potential synergistic effects of this compound with other drugs and therapies.
6. Clinical trials to evaluate the safety and efficacy of this compound in humans for various diseases.
Conclusion:
In conclusion, 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound are warranted to fully explore its therapeutic potential.
合成法
The synthesis of 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole involves the reaction of 4-benzoylpiperazine with 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole.
科学的研究の応用
3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole has been studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurological disorders, this compound has been studied for its potential as a neuroprotective agent by inhibiting oxidative stress and inflammation. In infectious diseases, this compound has been shown to possess antibacterial and antiviral activities by inhibiting the growth and replication of pathogens.
特性
IUPAC Name |
[4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-7-8-17-16(13-14)18(22-21-17)20(26)24-11-9-23(10-12-24)19(25)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYBGLSZLGYCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{(2-hydroxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902901.png)
![4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one](/img/structure/B5902908.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)

![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)
![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903000.png)
![3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide](/img/structure/B5903007.png)